molecular formula C12H8BrF2NO2 B578618 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-74-7

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester

Cat. No.: B578618
CAS No.: 1242260-74-7
M. Wt: 316.102
InChI Key: CMRCCHMZBRLLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C12H7BrF2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate typically involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of brominating and fluorinating agents. One common method includes the following steps:

    Starting Materials: 4-bromoaniline, ethyl acetoacetate, and fluorinating agents.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as a catalyst.

    Cyclization: The mixture is heated to promote cyclization, leading to the formation of the quinoline ring.

    Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinolines.

    Cross-Coupling Reactions: Formation of biaryl or styryl derivatives.

    Oxidation and Reduction: Formation of quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antibacterial and antiviral agents.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Material Science: It is employed in the synthesis of organic semiconductors and liquid crystals.

    Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • 4-Bromo-6,8-difluoroquinoline-3-carboxylic acid ethyl ester
  • Ethyl 4-bromo-2,6-difluoroquinoline-3-carboxylate

Uniqueness

This compound is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Its reactivity and potential for diverse chemical transformations make it a valuable compound in various research fields.

Properties

CAS No.

1242260-74-7

Molecular Formula

C12H8BrF2NO2

Molecular Weight

316.102

IUPAC Name

ethyl 4-bromo-6,8-difluoroquinoline-3-carboxylate

InChI

InChI=1S/C12H8BrF2NO2/c1-2-18-12(17)8-5-16-11-7(10(8)13)3-6(14)4-9(11)15/h3-5H,2H2,1H3

InChI Key

CMRCCHMZBRLLFQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)F)F)Br

Origin of Product

United States

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